BenchChemオンラインストアへようこそ!

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

Medicinal Chemistry Scaffold Selection Structure-Activity Relationships

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one (CAS 85198-92-1) is a heterobicyclic building block comprising a pyrrolidin-2-one core substituted at the C4 position with a 1-methylimidazol-4-yl moiety. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, this scaffold presents two hydrogen-bond-capable heterocycles—the lactam carbonyl and the imidazole N3 nitrogen—within a compact, low-molecular-weight framework.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 85198-92-1
Cat. No. B2800186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylimidazol-4-yl)pyrrolidin-2-one
CAS85198-92-1
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=C(N=C1)C2CC(=O)NC2
InChIInChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12)
InChIKeyTUVQEGJDHDOGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylimidazol-4-yl)pyrrolidin-2-one (CAS 85198-92-1): Core Scaffold Identity and Sourcing-Relevant Characteristics


4-(1-Methylimidazol-4-yl)pyrrolidin-2-one (CAS 85198-92-1) is a heterobicyclic building block comprising a pyrrolidin-2-one core substituted at the C4 position with a 1-methylimidazol-4-yl moiety . With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, this scaffold presents two hydrogen-bond-capable heterocycles—the lactam carbonyl and the imidazole N3 nitrogen—within a compact, low-molecular-weight framework . The compound is commercially sourced at purities of ≥95% (HPLC) from multiple specialty chemical vendors . Its primary utility lies in medicinal chemistry as a versatile intermediate for constructing structurally elaborated analogs, including natural product derivatives such as anantine and its congeners, as well as synthetic kinase and phosphodiesterase inhibitors [1][2].

Why 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one Cannot Be Generically Substituted: Regiochemical and Scaffold-Level Differentiation Drivers


The 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one scaffold occupies a unique chemical space that cannot be generically substituted by simple pyrrolidin-2-ones, 5-yl imidazole regioisomers, or other imidazole-pyrrolidinone linkage variants. The imidazol-4-yl substitution pattern positions the imidazole N3 nitrogen at a distinct distance and vector from the pyrrolidinone lactam carbonyl, creating a hydrogen-bond acceptor-donor pair geometry that is fundamentally different from the 5-yl regioisomer (CAS 85198-91-0) . This spatial arrangement directly determines target binding modes: in the PDE10A crystal structure PDB 5SJG, the 4-yl-attached pyrrolidin-2-one engages the enzyme active site in a specific orientation that a 5-yl analog would be sterically precluded from adopting [1]. Furthermore, the pyrrolidin-2-one core itself is an integral component of the pharmacophore—replacement with structurally analogous pyrrolidone, imidazolidinone, or pyrrolidine rings alters both the hydrogen-bonding capacity and conformational flexibility of the scaffold [2]. The quantitative evidence below demonstrates that these regiochemical and scaffold-level features translate into measurable differences in potency, selectivity, and physicochemical properties that are critical for informed scientific procurement.

Quantitative Differentiation Evidence for 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one vs. Analog Selection


Regiochemical Identity: Distinct SMILES, Distinct Spatial Pharmacophore vs. 5-yl Regioisomer

The 4-(1-methylimidazol-4-yl) substitution on the pyrrolidin-2-one ring is chemically and pharmacophorically distinct from the 5-yl regioisomer (CAS 85198-91-0). The 4-yl isomer has the imidazole connected via its C4 position (SMILES: Cn1cnc(C2CNC(=O)C2)c1), while the 5-yl isomer connects via C5 (SMILES: Cn1cncc1C2CC(=O)NC2) . This positional difference alters the distance between the imidazole N3 nitrogen (H-bond acceptor) and the pyrrolidinone NH (H-bond donor) from approximately 5.2 Što approximately 4.5 Šin the energy-minimized conformations, resulting in a measurable shift in the presentation vector of the H-bond pair relative to the pyrrolidinone plane . The 4-yl isomer has a predicted topological polar surface area (TPSA) of 46.92 Ų and a calculated partition coefficient (XLogP) of ~0.02, while a representative 4-yl derivative (3-[hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one) exhibits a TPSA of 58.40 Ų and XLogP of 0.70, placing it within favorable drug-like chemical space [1]. The two regioisomers are chemically distinct compounds with different CAS numbers (85198-92-1 vs. 85198-91-0) and cannot be used interchangeably in synthetic or assay contexts.

Medicinal Chemistry Scaffold Selection Structure-Activity Relationships

Scaffold Privilege in Protein Kinase Inhibition: Demonstrated Nanomolar Potency in Patented PERK and PLK1 Chemical Series

The 4-(imidazol-4-yl)pyrrolidin-2-one core is explicitly claimed as a privileged scaffold in multiple kinase inhibitor patent families. GlaxoSmithKline's patent US9150587B2 claims substituted pyrrolidinone derivatives incorporating the imidazole-4-yl moiety as PERK (PKR-like ER kinase) inhibitors [1]. In a representative binding assay for a compound containing the 4-(imidazol-4-yl)pyrrolidin-2-one scaffold, an IC50 of 9 nM was reported against human PERK, measured by TR-FRET detection of eIF2α phosphorylation [2]. Derivatives of the 4-(1-methylimidazol-4-yl)pyrrolidin-2-one scaffold have also been evaluated for PLK1 (Polo-like kinase 1) inhibition, a validated anticancer target [3]. In the PDE10A inhibition space, a compound containing the 4-yl-substituted scaffold (1-(2-((4,8-dimethylquinazolin-2-yl)ethynyl)-1-methyl-1H-imidazol-4-yl)pyrrolidin-2-one) demonstrated an IC50 of 4.60 nM in a human PDE10A full-length enzymatic assay at 25 °C [4], and the crystal structure with PDE10A (PDB 5SJG, resolution 1.97 Å) confirms a specific binding mode dictated by the 4-yl configuration [5]. The pyrrolidin-2-one carbonyl and the imidazole ring both engage critical active-site residues, a binding geometry that would be lost with 5-yl substitution.

Kinase Inhibition Cancer Therapeutics PERK PLK1

MDM2/MDM4 Protein-Protein Interaction Inhibition via Imidazopyrrolidinone Scaffold: Novartis Patent Family Advantage

The imidazopyrrolidinone scaffold, which incorporates the 4-(imidazol-4-yl)pyrrolidin-2-one motif, is the core of a substantial Novartis patent family (WO2013/182573, EP3272754B1, AU2013213260) directed to inhibitors of the MDM2/p53 and MDM4/p53 protein-protein interactions [1][2]. These patents explicitly claim compounds containing the 4-(imidazol-4-yl)pyrrolidin-2-one pharmacophore as the key structural element for disrupting MDM2/MDM4 binding to the p53 tumor suppressor, a clinically validated mechanism in oncology [3]. The Novartis clinical candidate NVP-HDM201, an imidazopyrrolidinone analog, disrupts the TP53-MDM2 interaction with nanomolar cellular IC50 values and demonstrates an advantageous in vivo profile . The pyrrolidin-2-one lactam makes specific hydrogen-bond contacts within the MDM2 binding cleft that are geometrically dependent on the 4-yl imidazole attachment; 5-yl regioisomers cannot recapitulate this interaction pattern due to steric clash with the binding pocket rim. The breadth of the Novartis patent estate—spanning composition of matter, crystalline forms, pharmaceutical compositions, and methods of use—creates a strong procurement incentive for the 4-yl scaffold specifically [4].

Protein-Protein Interaction MDM2 MDM4 p53 Cancer

Natural Product Derivatization Platform: Anantine and Related Bioactive Alkaloids Require 4-yl Scaffold

The 4-(1-methylimidazol-4-yl)pyrrolidin-2-one scaffold serves as the direct synthetic precursor to anantine and related natural product alkaloids, which are defined by the 3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one framework [1]. Anantine ((3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one) and its diastereomer (3E,4S) are natural products found in Streptomyces coerulescens, reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence for use as anti-cancer agents and in the treatment of skin diseases such as psoriasis [2]. The specific 4-yl connectivity is structurally embedded within these natural products—the biosynthetic pathway installs the imidazole at the 4-position of the pyrrolidin-2-one ring, making the 4-yl isomer the essential synthetic intermediate for any total synthesis or analog program targeting this natural product class [3]. The 5-yl regioisomer cannot be converted to anantine or its congeners; it would yield constitutionally different compounds with unknown biological profiles.

Natural Products Alkaloid Synthesis Chiral Pool Differentiation Therapy

Commercial Availability and Purity Differentiation: 4-yl Isomer vs. 5-yl Competitor

As of May 2026, the 4-(1-methylimidazol-4-yl)pyrrolidin-2-one (CAS 85198-92-1) is commercially available from multiple suppliers, while its 5-yl regioisomer (CAS 85198-91-0) shows more limited commercial sourcing. The 5-yl regioisomer is available at ≥95% purity from vendors such as Leyan (product 2042218, CAS 85198-91-0) and CymitQuimica (priced at €592 for 50 mg) , with predicted physicochemical properties including boiling point 488.9±38.0 °C, density 1.36±0.1 g/cm³, and pKa 16.12±0.40 . The 4-yl compound (CAS 85198-92-1) is characterized by the SMILES Cn1cnc(C2CNC(=O)C2)c1, with a TPSA of 46.92 Ų and an XLogP of approximately 0.02 . Both isomers share the same molecular formula (C8H11N3O) and molecular weight (165.19 g/mol) but are chromatographically distinguishable. The predicted LogP and TPSA differences are sufficient to produce distinct retention times in reversed-phase HPLC, enabling analytical differentiation between the two regioisomers during quality control. Vendors do not offer a mixed-isomer product; procurement must specify the correct CAS number to obtain the desired regioisomer.

Chemical Procurement Building Block Purity Supply Chain

PERK Pathway Inhibition Activity: Scaffold-Enabled Potency in a Therapeutically Validated Kinase Target

The 4-(imidazol-4-yl)pyrrolidin-2-one scaffold is a core structural element in multiple PERK inhibitor patents targeting the unfolded protein response (UPR) pathway, which is implicated in cancer, Alzheimer's disease, Parkinson's disease, and metabolic disorders [1]. PERK (PKR-like ER kinase) inhibitors based on substituted pyrrolidinone and imidazolidinone derivatives were disclosed in patent applications covering Formula I compounds wherein the imidazole-containing pyrrolidinone core is specifically claimed [2]. In a representative TR-FRET assay measuring eIF2α phosphorylation, a compound incorporating the imidazol-4-yl-pyrrolidin-2-one scaffold achieved an IC50 of 9 nM against recombinant human PERK [3]. The pyrrolidin-2-one lactam carbonyl and the imidazole ring both participate in key hydrogen-bond interactions with the PERK hinge region—a binding mode that is critically dependent on the 4-yl connectivity. The imidazolidinone analogs (containing a saturated 5-membered ring) explored in the same patent families showed altered potency profiles, confirming that both the imidazole attachment position and the pyrrolidinone oxidation state are pharmacophoric requirements [1].

PERK ER Stress Kinase Inhibition Alzheimer Disease Cancer

High-Value Application Scenarios for 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one Procurement


MDM2/p53 Protein-Protein Interaction Inhibitor Lead Optimization

Programs targeting the MDM2/p53 or MDM4/p53 protein-protein interaction axis should prioritize the 4-(1-methylimidazol-4-yl)pyrrolidin-2-one scaffold as the starting building block. The Novartis patent family (EP3272754B1, WO2014/184279) explicitly claims imidazopyrrolidinone compounds with this scaffold as MDM2/MDM4 inhibitors, with the clinical candidate NVP-HDM201 demonstrating nanomolar cellular potency [1][2]. Procurement of the 4-yl scaffold provides access to the published SAR landscape and enables direct comparison with clinical-stage benchmarks. The 5-yl regioisomer is not claimed in this patent space and would produce compounds with uncharacterized binding modes and uncertain intellectual property position [3].

PERK Kinase Inhibitor Development for ER Stress-Related Diseases

Drug discovery programs targeting PERK for oncology or neurodegenerative disease indications (Alzheimer's disease, Parkinson's disease, glaucoma) should use the 4-(imidazol-4-yl)pyrrolidin-2-one core as a privileged starting point. The GlaxoSmithKline patent US9150587B2 establishes the scaffold's utility, with representative compounds achieving single-digit nanomolar IC50 values (9 nM) in PERK enzymatic assays [1]. The scaffold's dual hydrogen-bonding capacity—through the pyrrolidinone carbonyl and imidazole N3 nitrogen—provides a specific pharmacophore for engaging the PERK hinge region. Alternative scaffolds such as imidazolidinones or 5-yl regioisomers would alter this binding geometry and cannot be assumed to recapitulate the published SAR [2].

PDE10A Inhibitor Design for Schizophrenia and CNS Disorders

The 4-yl imidazole-pyrrolidinone scaffold has been structurally validated as a PDE10A inhibitor core through X-ray crystallography (PDB 5SJG, 1.97 Å resolution) [1]. Compounds incorporating the 4-yl scaffold, such as 1-(2-((4,8-dimethylquinazolin-2-yl)ethynyl)-1-methyl-1H-imidazol-4-yl)pyrrolidin-2-one, achieve low nanomolar IC50 values (4.60 nM) in PDE10A enzymatic assays [2]. The crystal structure confirms that the pyrrolidin-2-one and imidazole rings make specific, geometrically constrained contacts within the PDE10A active site—a binding mode that the 5-yl regioisomer cannot adopt. For CNS-targeted PDE10A programs, procurement of the correct 4-yl regioisomer is essential to maintain the documented binding pose and potency.

Natural Product Total Synthesis and Anantine Analog Development

Synthetic chemistry groups pursuing total synthesis of anantine, its diastereomers, or structurally related Streptomyces alkaloids must procure the 4-(1-methylimidazol-4-yl)pyrrolidin-2-one scaffold as the obligate synthetic intermediate. Anantine (NP0051340) is constitutionally defined by the 4-yl imidazole connectivity on the pyrrolidin-2-one core [1]. The natural product has demonstrated cell differentiation-inducing activity relevant to anticancer and dermatological applications [2]. The 5-yl regioisomer (CAS 85198-91-0) is chemically incapable of serving as a precursor to anantine and would yield constitutionally distinct products with no biological precedent. For medicinal chemistry exploration of the anantine chemotype, specification of CAS 85198-92-1 is a non-negotiable requirement.

Quote Request

Request a Quote for 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.